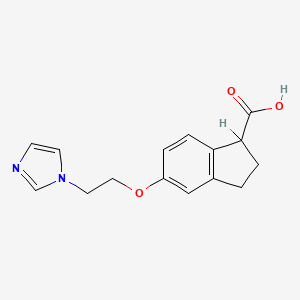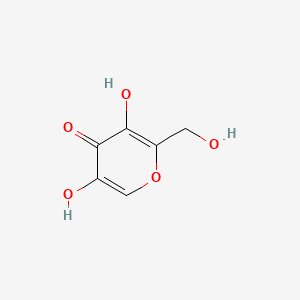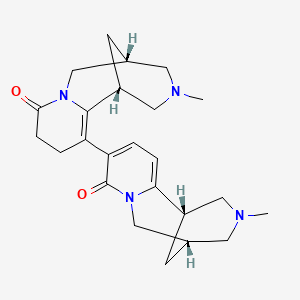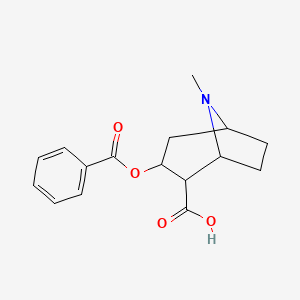
苯甲酰芽子碱
概述
描述
苯甲酰芽子碱是可卡因的主要代谢产物,在肝脏中形成并在尿液中排出。 它在药理学上无活性,通常在可卡因尿液药物筛查和废水筛查中用于检测可卡因的使用 . 从化学角度来看,它是芽子碱的苯甲酸酯 .
科学研究应用
作用机制
苯甲酰芽子碱在药理学上无活性,对身体没有明显的影响 . 它由可卡因在肝脏中水解形成,随后在尿液中排出 .
类似化合物:
- 可卡因: 苯甲酰芽子碱的母体化合物。
- 芽子碱: 可卡因的羧酸形式,在水解过程中与苯甲酰芽子碱一起形成 .
- 可卡因乙醇: 可卡因和酒精一起摄入时形成的化合物 .
- 去甲可卡因: 可卡因的一种活性代谢产物 .
独特性: 苯甲酰芽子碱在作为可卡因的主要代谢产物方面具有独特性,使其成为药物测试中检测可卡因使用的关键指标 . 与可卡因不同,它在药理学上无活性,不会产生精神活性作用 .
生化分析
Biochemical Properties
Benzoylecgonine plays a significant role in biochemical reactions as a metabolite of cocaine. It is formed in the liver by the metabolism of cocaine through hydrolysis, catalyzed by carboxylesterases . Benzoylecgonine interacts with various enzymes and proteins during its formation and excretion. The primary enzyme involved in its formation is carboxylesterase, which hydrolyzes cocaine into benzoylecgonine and other metabolites .
Cellular Effects
Benzoylecgonine affects various types of cells and cellular processes. Although it is pharmacologically inactive, its presence indicates the prior use of cocaine, which has significant cellular effects. Cocaine influences cell function by blocking the reuptake of neurotransmitters such as dopamine, serotonin, and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft . This results in altered cell signaling pathways, gene expression, and cellular metabolism. Benzoylecgonine itself does not directly influence these processes but serves as a marker for cocaine exposure.
Molecular Mechanism
The molecular mechanism of benzoylecgonine involves its formation from cocaine through enzymatic hydrolysis. Carboxylesterases catalyze the hydrolysis of cocaine, resulting in the production of benzoylecgonine . This process does not involve direct binding interactions with other biomolecules, enzyme inhibition, or activation. Instead, benzoylecgonine is a byproduct of the metabolic breakdown of cocaine.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of benzoylecgonine can be observed over time. Benzoylecgonine is relatively stable and can be detected in biological samples such as urine and blood for an extended period after cocaine use . Its stability makes it a reliable marker for detecting cocaine use in forensic and clinical toxicology. Long-term effects on cellular function are primarily related to the parent compound, cocaine, rather than benzoylecgonine itself.
Dosage Effects in Animal Models
The effects of benzoylecgonine vary with different dosages in animal models. High doses of cocaine result in increased levels of benzoylecgonine in the body . While benzoylecgonine itself is not toxic, the parent compound, cocaine, can have toxic and adverse effects at high doses. These effects include cardiovascular complications, neurotoxicity, and behavioral changes. Benzoylecgonine serves as an indicator of the extent of cocaine exposure in these studies.
Metabolic Pathways
Benzoylecgonine is involved in the metabolic pathways of cocaine. It is formed by the hydrolysis of cocaine in the liver, catalyzed by carboxylesterases . The primary metabolic pathway involves the conversion of cocaine to benzoylecgonine and other metabolites such as ecgonine methyl ester . These metabolites are then excreted from the body through urine.
Transport and Distribution
Benzoylecgonine is transported and distributed within cells and tissues following its formation from cocaine. It is primarily excreted in the urine, making it a useful marker for detecting cocaine use . The transport and distribution of benzoylecgonine within the body are influenced by its hydrophilic nature, allowing it to be readily excreted through the renal system.
Subcellular Localization
The subcellular localization of benzoylecgonine is primarily within the liver, where it is formed from cocaine through enzymatic hydrolysis . It does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles. Instead, it is rapidly excreted from the body through the renal system.
准备方法
化学反应分析
反应类型: 苯甲酰芽子碱会发生水解反应,其中酯键断裂形成芽子碱和苯甲酸 . 它也可能发生氧化和还原反应,但关于这些反应的具体细节有限。
常见试剂和条件: 苯甲酰芽子碱的水解通常涉及水和羧酸酯酶 . 氧化和还原反应可能分别涉及过氧化氢或硼氢化钠等常见试剂。
主要生成产物: 苯甲酰芽子碱水解形成的主要产物是芽子碱和苯甲酸 .
相似化合物的比较
- Cocaine: The parent compound from which benzoylecgonine is derived.
- Ecgonine: The carboxylic acid form of cocaine, formed alongside benzoylecgonine during hydrolysis .
- Cocaethylene: A compound formed when cocaine and alcohol are consumed together .
- Norcocaine: An active metabolite of cocaine .
Uniqueness: Benzoylecgonine is unique in its role as a primary metabolite of cocaine, making it a key marker for cocaine use in drug testing . Unlike cocaine, it is pharmacologically inactive and does not produce psychoactive effects .
属性
IUPAC Name |
(1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-17-11-7-8-12(17)14(15(18)19)13(9-11)21-16(20)10-5-3-2-4-6-10/h2-6,11-14H,7-9H2,1H3,(H,18,19)/t11-,12+,13-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGYEFKIHJTNQZ-RFQIPJPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046758 | |
| Record name | Benzoylecgonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
519-09-5 | |
| Record name | Benzoylecgonine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=519-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoylecgonine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoylecgonine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01515 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Benzoylecgonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-benzoylecgonine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.513 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZOYLECGONINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5353I8I6YS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
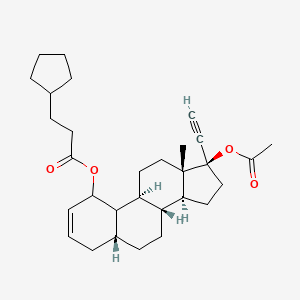

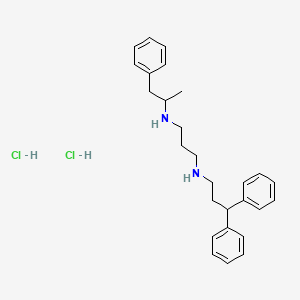

![7-[2-[(3S)-3,7-dihydroxyoct-1-enyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid](/img/structure/B1200938.png)
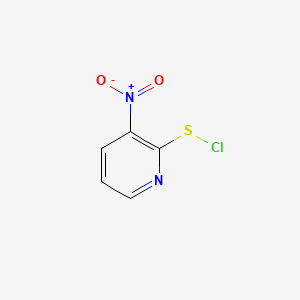
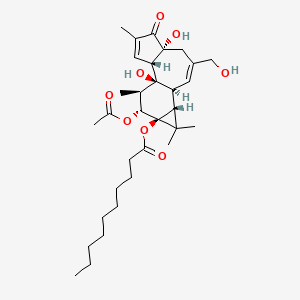
![4-chloro-3-[[2-[4-(2-hydroxyethyl)-1-piperazinyl]-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1200942.png)
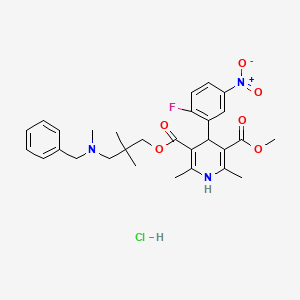
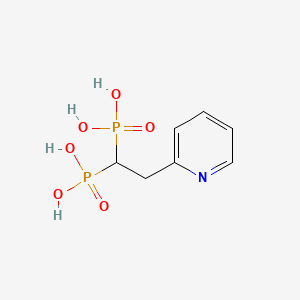
![6-[[(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-methylcarbamoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1200948.png)
